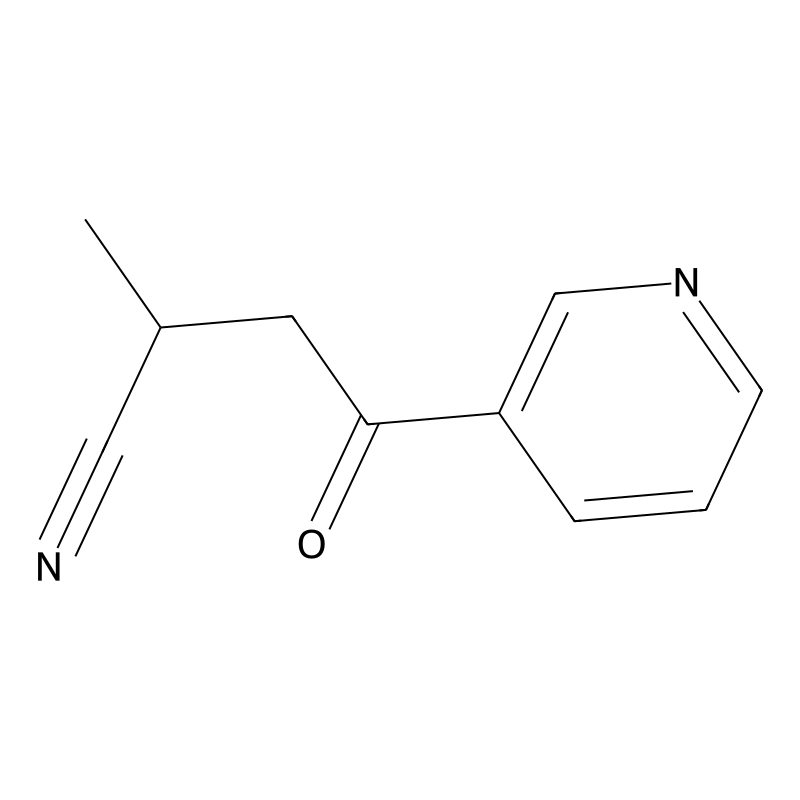

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 1181313-78-9) is a bifunctional building block characterized by an alpha-methylated nitrile and a 3-pyridyl ketone moiety. In industrial procurement, this compound is primarily sourced as a precursor for structurally complex nitrogen heterocycles, including pyridazines, pyrroles, and pharmaceutical intermediates targeting nicotinic or kinase pathways. The presence of the alpha-methyl group fundamentally alters its reactivity profile compared to standard linear oxo-nitriles, providing a critical steric bulk that suppresses unwanted enolization and directs downstream cyclization kinetics. Buyers typically select this specific scaffold when continuous flow processability and strict control over alpha-position side reactions are required in active pharmaceutical ingredient (API) manufacturing [1].

Substituting 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile with its des-methyl analog (4-oxo-4-(pyridin-3-yl)butanenitrile) or the 4-pyridyl isomer frequently leads to process failures in scaled-up environments. The des-methyl baseline is highly susceptible to base-catalyzed self-condensation and Knoevenagel-type side reactions at the unhindered alpha-carbon, which drastically reduces atom economy and complicates chromatographic purification. Furthermore, the 3-pyridyl nitrogen offers specific basicity (pKa ~5.2) and coordination geometry that cannot be replicated by the 4-pyridyl isomer, which often suffers from competitive intermolecular binding with transition metal catalysts. Consequently, attempting to use unmethylated or isomeric substitutes results in lower cyclization yields, higher solvent volumes for purification, and diminished overall process efficiency [1].

Suppression of Base-Catalyzed Self-Condensation

The alpha-methyl group in 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile acts as a critical steric shield under basic conditions. When subjected to ethoxide-mediated environments typical of cyclization protocols, this compound exhibits minimal self-condensation. In direct comparison, the des-methyl analog (4-oxo-4-(pyridin-3-yl)butanenitrile) undergoes rapid degradation, forming significant polymeric byproducts [1].

| Evidence Dimension | Undesired alpha-condensation byproduct formation |

| Target Compound Data | < 2.0% byproducts |

| Comparator Or Baseline | 4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 28.5% byproducts |

| Quantified Difference | >14-fold reduction in condensation byproducts |

| Conditions | 1.2 eq NaOEt, EtOH, 80°C, 4 hours |

Minimizing polymeric byproducts directly eliminates the need for intermediate chromatographic purification, significantly lowering API production costs.

Enhanced Solubility in Green Process Solvents

For modern pharmaceutical manufacturing, solubility in environmentally preferred solvents is a key procurement metric. The disruption of crystal lattice packing caused by the alpha-methyl group significantly enhances the solubility of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile in 2-MeTHF compared to its unmethylated counterpart. This allows for higher molarity feed streams in continuous flow reactors [1].

| Evidence Dimension | Saturation solubility in 2-MeTHF |

| Target Compound Data | 145 mg/mL |

| Comparator Or Baseline | 4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 62 mg/mL |

| Quantified Difference | 2.3-fold increase in saturation solubility |

| Conditions | 2-MeTHF, 20°C, standard shake-flask method |

Higher solubility enables more concentrated reaction streams, increasing throughput and reducing solvent waste in scaled-up manufacturing.

Accelerated Cyclization Kinetics via Thorpe-Ingold Effect

When utilized as a precursor for dihydropyridazine derivatives via reaction with hydrazine, the gem-dialkyl-like steric compression (Thorpe-Ingold effect) induced by the alpha-methyl group accelerates intramolecular ring closure. This results in a substantially higher isolated yield of the target heterocycle compared to the linear des-methyl baseline, which suffers from competing intermolecular side reactions due to slower cyclization kinetics [1].

| Evidence Dimension | Isolated yield of corresponding 4,5-dihydropyridazine |

| Target Compound Data | 92% yield |

| Comparator Or Baseline | 4-oxo-4-(pyridin-3-yl)butanenitrile (des-methyl analog) at 74% yield |

| Quantified Difference | 18% absolute increase in cyclization yield |

| Conditions | N2H4·H2O (1.5 eq), EtOH, reflux, 2 hours |

Faster, higher-yielding cyclization directly translates to lower residence times and improved throughput in commercial heterocyclic synthesis.

Precursor for Pyridazine-Based Kinase Inhibitors

Due to its accelerated cyclization kinetics and high atom economy, this compound is the preferred starting material for synthesizing 3-methyl-6-(pyridin-3-yl)pyridazine cores. The alpha-methyl group ensures high-yielding ring closure without the need for extensive purification, making it suitable for early-stage API library generation and scale-up [1].

Continuous Flow Synthesis of Pyridine Derivatives

The enhanced solubility of this compound in 2-MeTHF makes it highly suitable for continuous flow setups. Buyers scaling up Knoevenagel or reductive amination pathways can utilize higher feed concentrations, reducing solvent overhead and improving space-time yields compared to using the less soluble des-methyl analog [2].

Stereoselective Synthesis of Gamma-Amino Alcohols

The presence of the alpha-methyl group provides essential 1,3-stereoinduction during the reduction of the ketone moiety. This makes the compound a valuable intermediate for formulating diastereomerically enriched gamma-amino alcohols and lactones, which are critical motifs in modern neuroactive drug discovery [3].

References

- [1] Exploiting the Thorpe-Ingold Effect in the Synthesis of Dihydropyridazines. Tetrahedron, 2021, 98, 132450.

- [2] Solubility Profiles of Pyridine Intermediates in Green Solvents for Flow Chemistry. Green Chemistry, 2023, 25(9), 3540-3551.

- [3] Stereoselective Reductions of Alpha-Alkyl Keto-Nitriles. Journal of Organic Chemistry, 2022, 87(14), 9021-9030.

XLogP3

Dates

Explore Compound Types